1-Methyl-4-(5-nitropyridin-2-yl)piperazine
Description
Molecular Architecture and Crystallographic Analysis
1-Methyl-4-(5-nitropyridin-2-yl)piperazine (C₁₀H₁₄N₄O₂) features a piperazine core substituted with a methyl group at one nitrogen atom and a 5-nitropyridin-2-yl moiety at the other. The molecular architecture consists of a six-membered piperazine ring in a chair conformation, as observed in analogous piperazine derivatives. The nitro group on the pyridine ring adopts a planar configuration, with bond lengths of approximately 1.21 Å for N–O and 1.47 Å for C–N in the nitro group, consistent with typical aromatic nitro compounds.
Crystallographic studies of related compounds, such as 1-benzoyl-4-(4-nitrophenyl)piperazine, reveal intermolecular interactions (e.g., C–H⋯O) that stabilize the crystal lattice. For this compound, powder X-ray diffraction (PXRD) patterns would likely show characteristic peaks at 2θ values between 5° and 25°, similar to other nitro-substituted piperazines. Key bond angles include N–C–N (~109.5°) in the piperazine ring and C–N–O (~120°) in the nitro group, aligning with sp³ and sp² hybridization, respectively.
Table 1: Key Structural Parameters
| Parameter | Value | Source |
|---|---|---|
| Molecular Weight | 222.24 g/mol | |
| Density | 1.3 ± 0.1 g/cm³ | |
| Bond Length (C–N, piperazine) | 1.45–1.50 Å | |
| Bond Angle (N–C–N) | ~109.5° |
Spectroscopic Identification
Nuclear Magnetic Resonance (NMR):
- ¹H-NMR (DMSO-d₆): Peaks at δ 9.02 (d, J = 2.8 Hz, 1H, pyridine H), 8.20 (dd, J = 9.5, 2.7 Hz, 1H, pyridine H), and 6.55 (d, J = 9.3 Hz, 1H, pyridine H). Piperazine protons resonate at δ 3.55 (m, 4H) and 3.75 (m, 4H), while the methyl group appears at δ 2.45 (s, 3H).
- ¹³C-NMR: Signals at δ 154.7 (pyridine C2), 145.3 (C5–NO₂), and 46.0–52.9 ppm (
Properties
IUPAC Name |
1-methyl-4-(5-nitropyridin-2-yl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2/c1-12-4-6-13(7-5-12)10-3-2-9(8-11-10)14(15)16/h2-3,8H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZIASOMGGPNYCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377279 | |
| Record name | 1-methyl-4-(5-nitropyridin-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55403-34-4 | |
| Record name | 1-methyl-4-(5-nitropyridin-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Nucleophilic Aromatic Substitution
A widely reported method involves the reaction of 2-chloro-5-nitropyridine with methylpiperazine under reflux conditions in a polar aprotic solvent such as acetonitrile. The reaction proceeds via displacement of the chlorine atom by the piperazine nitrogen.
- Dissolve methylpiperazine in acetonitrile.
- Add 2-chloro-5-nitropyridine solution dropwise.
- Reflux the mixture for 12 hours with constant stirring.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture and extract the product using an organic solvent such as chloroform.
- Purify the crude product by column chromatography on silica gel using chloroform/methanol mixtures.
- Typical yields range from 60% to 70%.
- The product is isolated as a yellow to brownish-yellow solid.
- Characterization by IR, ^1H NMR, ^13C NMR, and HRMS confirms the structure.
This method is exemplified in the synthesis of related nitropyridinylpiperazine compounds, where the nitro group at the 5-position activates the pyridine ring for nucleophilic substitution.
Stepwise Synthesis via Piperazine Intermediate
An alternative approach involves first synthesizing 1-methylpiperazine, then coupling it with a nitropyridine derivative.
- Step 1: Preparation of 1-methylpiperazine by methylation of piperazine using methyl iodide or dimethyl sulfate under basic conditions.
- Step 2: Reaction of 1-methylpiperazine with 2-chloro-5-nitropyridine in a polar solvent under reflux to afford the target compound.
This two-step method allows better control over substitution patterns and purity.
Catalytic Hydrogenation and Functional Group Transformations
In some synthetic routes, nitro groups are introduced or modified via catalytic hydrogenation steps. For example, starting from a nitro-N-oxide pyridine derivative, hydrogenation using platinum catalysts can yield amino-substituted pyridines, which can then be further reacted with piperazine derivatives.
While this method is more complex, it allows for the preparation of intermediates that can be converted into this compound or related analogs.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Acetonitrile, Methanol | Polar aprotic solvents preferred |
| Temperature | Reflux (80–90 °C) | Ensures complete substitution |
| Reaction Time | 12–36 hours | Monitored by TLC for completion |
| Catalyst | None for SNAr; Pt catalyst for hydrogenation | Catalyst used only in hydrogenation steps |
| Base | Potassium carbonate or KOH (if needed) | Facilitates deprotonation and substitution |
| Purification | Column chromatography (silica gel) | Chloroform/methanol mixtures commonly used |
Research Findings and Yields
- The nucleophilic aromatic substitution of 2-chloro-3-nitropyridine with piperazine derivatives yields the target compound in 60–70% isolated yield with high purity.
- The reaction is clean and selective due to the activating effect of the nitro group on the pyridine ring.
- The product exhibits characteristic IR bands for NH and NO2 groups and distinct NMR signals confirming substitution at the 2-position of the pyridine ring.
- Hydrogenation methods for related intermediates achieve high purity (>99%) but require careful control of catalyst and reaction conditions.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Direct SNAr substitution | 2-chloro-5-nitropyridine + methylpiperazine | Reflux in acetonitrile, nucleophilic substitution | 60–70 | Simple, direct, scalable | Long reaction time |
| Stepwise methylation + coupling | Piperazine → 1-methylpiperazine + 2-chloro-5-nitropyridine | Methylation, then SNAr reaction | 55–65 | Better control over substitution | Requires additional methylation step |
| Catalytic hydrogenation route | Nitro-N-oxide pyridine derivatives | Hydrogenation, then substitution | >99 (intermediate) | High purity intermediates | More complex, catalyst required |
Chemical Reactions Analysis
1-Methyl-4-(5-nitropyridin-2-yl)piperazine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The piperazine ring can participate in substitution reactions with various electrophiles and nucleophiles.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-4-(5-nitropyridin-2-yl)piperazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(5-nitropyridin-2-yl)piperazine involves its interaction with specific molecular targets and pathways. The nitro group and piperazine ring play crucial roles in its chemical reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects .
Comparison with Similar Compounds
Table 1: Physicochemical Comparison
| Compound | Spacer | Solubility (μM) | pKa | Melting Point (°C) |
|---|---|---|---|---|
| 1-Methyl-4-(5-nitropyridin-2-yl)piperazine (3b) | None | Not reported | ~5.0* | 97–99 |
| 8ac (ethylene spacer) | Ethylene | >80 | 6–7 | Not reported |
| 3c (4-methoxybenzyl) | None | Not reported | ~5.5* | Not reported |
Anticancer Activity
- Piperazine-substituted naphthoquinones (e.g., PARP-1 inhibitors) show enhanced specificity when the piperazine moiety is introduced, suggesting that 3b’s nitropyridine group may similarly target DNA repair pathways .
- Purine derivatives with 1-methyl-4-(pyridin-4-yl)piperazine groups (e.g., 4s) exhibit potent antitumor activity in melanoma models, highlighting the importance of aromatic substituents .
Antimicrobial Activity
Anti-Inflammatory and Antidiabetic Activity
- Chalcone derivatives with piperazine moieties (e.g., 8 , 9 ) display anti-inflammatory effects, while PMS 847 (a diisopropyl-piperazine) improves glucose tolerance in diabetic models .
Substituent Effects on Activity
- Electron-Withdrawing vs. Electron-Donating Groups : The 5-nitro group in 3b may stabilize charge interactions in target binding, contrasting with electron-donating groups (e.g., methoxy in 3c) that enhance lipophilicity .
- Spacer Groups : Ethylene spacers improve solubility and pKa by reducing steric hindrance, whereas direct attachment of aromatic rings (as in 3b) may favor π-π stacking in enzyme binding .
Stability and Reactivity
- Piperazine moieties are prone to oxidative degradation. In fluoroquinolones, MnO₂ oxidation leads to dealkylation and hydroxylation at the piperazine ring, a process that may also affect 3b under environmental or metabolic conditions .
- The nitro group in 3b could increase stability against enzymatic degradation compared to analogues with simpler alkyl substituents.
Biological Activity
1-Methyl-4-(5-nitropyridin-2-yl)piperazine (CAS 55403-34-4) is a piperazine derivative that has garnered interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound features a nitropyridine moiety, which is known for its diverse biological effects, including antimicrobial and anticancer properties. The following sections provide a detailed overview of the biological activity associated with this compound, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H14N4O2
- Molecular Weight : 222.24 g/mol
- Density : Approximately 1.3 g/cm³
- Boiling Point : 597.4 °C
- LogP : 2.5 (indicating moderate lipophilicity)
Synthesis
The synthesis of this compound typically involves the reaction of piperazine derivatives with nitropyridine intermediates. The synthetic route may include:
- Formation of the nitropyridine ring.
- N-methylation of the piperazine nitrogen.
- Purification through crystallization or chromatography.
Antimicrobial Activity
Research indicates that derivatives of piperazine, including this compound, exhibit significant antimicrobial properties. A study evaluating various piperazine compounds found that those with nitro groups demonstrated enhanced activity against Helicobacter pylori, primarily due to their ability to inhibit urease activity, which is crucial for the bacteria's survival in acidic environments .
| Compound | IC50 (µM) | Target |
|---|---|---|
| 5b | 2.0 ± 0.73 | Urease |
| 7e | 2.24 ± 1.63 | Urease |
| Thiourea | 23.2 ± 11.0 | Urease |
The above table summarizes the IC50 values for selected compounds tested against urease, indicating that the synthesized derivatives are more effective than the standard thiourea.
Anticancer Activity
This compound has also been studied for its anticancer potential. In vitro assays have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines, including colon carcinoma (HCT116) and leukemia (MV4-11). For instance, related compounds exhibited GI50 values as low as 0.299 µM in MV4-11 cells .
The biological activity of this compound is attributed to its interaction with specific biological targets:
- Urease Inhibition : By inhibiting urease, these compounds can disrupt the metabolic processes of H. pylori, leading to reduced bacterial viability.
- Cell Cycle Arrest : Some derivatives have been shown to induce cell cycle arrest in cancer cells, potentially through modulation of signaling pathways involved in cell proliferation.
Study on Urease Inhibition
A comprehensive study evaluated various piperazine derivatives for their ability to inhibit urease activity in H. pylori. The results indicated that certain substitutions on the piperazine ring significantly enhanced inhibitory potency, with some compounds achieving IC50 values significantly lower than standard treatments .
Antiproliferative Effects
In another study focusing on the antiproliferative effects of similar compounds, it was found that modifications to the nitropyridine structure could lead to increased selectivity and potency against cancer cell lines . For example, a compound structurally related to this compound showed a GI50 value of approximately 2.30 μM against HCT116 cells.
Q & A
Q. What are common synthetic routes for 1-Methyl-4-(5-nitropyridin-2-yl)piperazine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, coupling 5-nitropyridine-2-carboxylic acid derivatives with 1-methylpiperazine under basic conditions (e.g., K₂CO₃ in CH₃CN) is a standard approach . Reaction optimization may include:
- Temperature : Reflux conditions (~80°C) enhance reactivity of the nitro group.
- Catalysts : Palladium-based catalysts for nitro reduction to amine intermediates.
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of aromatic intermediates.
Table 1 summarizes key reaction parameters from analogous piperazine syntheses:
| Reaction Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Nitro Reduction | H₂/Pd-C, EtOH | 75–85 | |
| Alkylation | NaCNBH₃, (CH₂Cl)₂ | 60–70 |
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer : Multi-spectral analysis is critical:
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methyl group at piperazine N1, nitro group at pyridine C5) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₁₄N₄O₂: calculated 253.1052) .
- X-ray Crystallography : Resolves ambiguities in regiochemistry (e.g., nitro group orientation) .
Q. What receptor-binding properties are associated with the 5-nitropyridine-piperazine scaffold?
- Methodological Answer : The piperazine nitrogen forms strong ionic interactions with conserved acidic residues (e.g., Asp³.³² in 5-HT receptors) in GPCR transmembrane domains. The nitro group enhances π-π stacking with aromatic residues (e.g., Phe⁶.⁵²) . Competitive binding assays using radiolabeled ligands (e.g., [³H]WAY-100635 for 5-HT₁ₐ) can quantify affinity (Kᵢ < 100 nM in selective derivatives) .
Advanced Research Questions
Q. How can structural modifications improve selectivity for monoamine receptors (e.g., 5-HT₁ₐ vs. α₁-adrenergic)?
- Methodological Answer :
- Linker Optimization : Replace flexible alkyl chains with rigid spacers (e.g., amides) to restrict conformational freedom, reducing off-target binding .
- Nitro Group Positioning : Ortho-substitution on pyridine enhances 5-HT₁ₐ selectivity by sterically hindering α₁-adrenergic binding pockets .
- Pharmacophore Modeling : Tools like Schrödinger’s Glide predict steric/electronic clashes with non-target receptors .
Q. How to resolve contradictions in reported bioactivity data for piperazine derivatives?
- Methodological Answer : Contradictions (e.g., amide group effects on receptor binding ) require:
- Standardized Assays : Use identical cell lines (e.g., HEK-293 expressing human 5-HT₁ₐ) and buffer conditions (pH 7.4, 1 mM Mg²⁺).
- Free Energy Calculations : Molecular dynamics simulations (e.g., AMBER) quantify ligand-receptor stabilization energies to clarify mechanistic disparities .
Q. What strategies enhance metabolic stability of this compound derivatives?
- Methodological Answer :
- Deuteration : Replace metabolically labile hydrogen atoms (e.g., methyl groups) with deuterium to slow CYP450 oxidation .
- Prodrug Design : Mask nitro groups as esters or carbamates to reduce first-pass metabolism .
- In Vitro Assays : Liver microsomal stability studies (e.g., human CYP3A4 incubation) identify vulnerable sites .
Q. How to evaluate the compound’s therapeutic potential in neurodegenerative models?
- Methodological Answer :
- In Vitro Neuroprotection : Measure glutamate-induced cytotoxicity in SH-SY5Y cells (IC₅₀ < 10 µM indicates efficacy) .
- In Vivo Models : Morris water maze tests in Aβ-injected rats assess cognitive improvement (dose range: 1–10 mg/kg, i.p.) .
- Target Engagement : PET imaging with [¹¹C]raclopride quantifies dopamine D₂ receptor occupancy .
Data Contradiction Analysis
Issue : Conflicting reports on nitro group’s role in 5-HT₁ₐ binding .
Resolution Strategy :
- Mutagenesis Studies : Replace Asp³.³² in 5-HT₁ₐ with Ala; if binding affinity drops >50%, confirm ionic interaction necessity .
- Isothermal Titration Calorimetry (ITC) : Directly measure nitro group’s thermodynamic contribution (ΔG ≈ -5 kcal/mol in selective analogs) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
